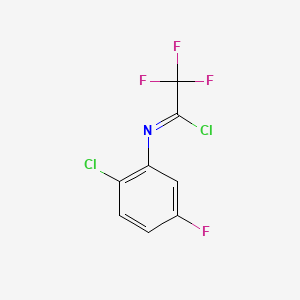
N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a trifluoroacetimidoyl group attached to a chlorofluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-5-fluoroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding oxide.
Scientific Research Applications
N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways and processes, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: N-(2-Chloro-5-fluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride can be compared with other similar compounds such as:
2-Chloro-5-fluorophenylmethanesulfonyl Chloride: This compound also contains a chlorofluorophenyl ring but has a methanesulfonyl group instead of a trifluoroacetimidoyl group.
Trifluoromethylpyridines: These compounds feature a trifluoromethyl group attached to a pyridine ring and are used in similar applications in the agrochemical and pharmaceutical industries.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H3Cl2F4N |
|---|---|
Molecular Weight |
260.01 g/mol |
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl2F4N/c9-5-2-1-4(11)3-6(5)15-7(10)8(12,13)14/h1-3H |
InChI Key |
KQZPXESUAKUGTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C(C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















